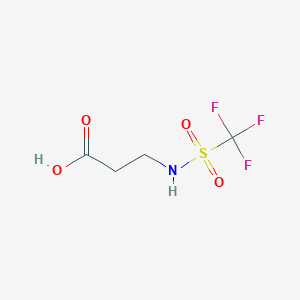

3-Trifluoromethanesulfonamidopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Trifluoromethanesulfonamidopropanoic acid, also known as N-[(trifluoromethyl)sulfonyl]-beta-alanine, is a chemical compound with the CAS Number: 141956-37-8 . It has a molecular weight of 221.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Trifluoromethanesulfonamidopropanoic acid is 1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Trifluoromethanesulfonamidopropanoic acid is a powder that is stored at room temperature . The predicted boiling point is 284.5±50.0 °C, and the predicted density is 1.632±0.06 g/cm3 . The predicted pKa is 3.99±0.10 .Scientific Research Applications

Sulfonamides as Terminators in Cyclisations

Triflic acid is identified as an excellent catalyst for inducing cyclization reactions, such as the overall 5-endo cyclization of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This catalytic activity underscores triflic acid's role in synthesizing complex organic structures, showcasing its utility in organic synthesis (Haskins & Knight, 2002).

Catalyst in Acylation of Alcohols

Scandium trifluoromethanesulfonate, a derivative of triflic acid, is highlighted for its exceptional catalytic activity in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalyst facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, demonstrating its broad applicability in facilitating selective reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis and Catalysis

The use of triflic acid in organic synthesis, especially in electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds, has been extensively documented. Its high protonating power and low nucleophilicity make it a valuable reagent for generating cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Applications in Fuel Cells and Membrane Technology

Erbium triflate, another derivative, has been used to create composite Nafion membranes for direct alcohol fuel cells, demonstrating a reduction in alcohol permeability and an increase in proton conductivity. This application signifies the potential of triflic acid derivatives in enhancing the performance of fuel cells (Barbora, Acharya, Singh, Scott, & Verma, 2009).

Lewis Acid Catalyst for Synthetic Transformations

Gallium(III) triflate has been utilized as an efficient and sustainable Lewis acid catalyst for various organic synthetic transformations. Its stability, recyclability, and high catalytic efficiency make it a key element for developing sustainable synthetic processes, contributing significantly to green chemistry (Prakash, Mathew, & Olah, 2012).

Safety And Hazards

properties

IUPAC Name |

3-(trifluoromethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO4S/c5-4(6,7)13(11,12)8-2-1-3(9)10/h8H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKOBHARLVYDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethanesulfonamidopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2945584.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2945585.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)